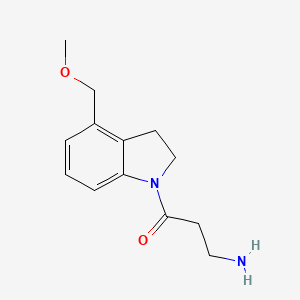

3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-9-10-3-2-4-12-11(10)6-8-15(12)13(16)5-7-14/h2-4H,5-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEFNFDKBVTZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C2CCN(C2=CC=C1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Analysis

Biochemical Properties

3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which can lead to the inhibition or activation of specific biochemical pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit cytotoxic activity against several cancer cell lines, including human liver, breast, and colon cancer cells. This cytotoxicity is often mediated through the induction of apoptosis and inhibition of cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit acetylcholine esterase, which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that indole derivatives can maintain their stability over extended periods, although they may undergo degradation under specific conditions. Long-term exposure to this compound has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or alleviating symptoms of neurodegenerative diseases. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Therefore, determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives have been shown to affect the metabolism of neurotransmitters, such as serotonin and dopamine, by inhibiting their reuptake. This modulation of neurotransmitter levels can have significant implications for the treatment of psychiatric disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been shown to localize in the mitochondria, where they can exert their cytotoxic effects by inducing mitochondrial dysfunction and apoptosis.

Biological Activity

3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For example, derivatives of the indole scaffold have shown promising results against various cancer cell lines.

Key Findings :

- Cell Line Studies : A study evaluated the activity of several indole derivatives against human cancer cell lines, demonstrating significant antiproliferative effects. The mechanism involved disruption of cell cycle progression and induction of apoptosis .

- Mechanisms of Action : The compound is believed to exert its effects through multiple pathways, including inhibition of tubulin polymerization and modulation of signaling pathways involved in cell survival .

Antiangiogenic Activity

In addition to its anticancer properties, this compound has been studied for its antiangiogenic activity , which is crucial for inhibiting tumor growth and metastasis.

Research Insights :

- Compounds with similar structures have been shown to inhibit endothelial cell proliferation and migration, essential processes in angiogenesis .

Data Table: Biological Activity Overview

Case Study 1: Indole Derivative Evaluation

A series of indole derivatives, including those similar to this compound, were synthesized and evaluated for their biological activity against a panel of cancer cell lines. The results indicated that modifications at the indole ring significantly affected their potency.

Case Study 2: Mechanistic Studies

In mechanistic studies, the compound was shown to induce apoptosis through caspase activation and mitochondrial pathway involvement. These findings suggest that targeting the apoptotic pathways could enhance therapeutic efficacy in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one exhibit significant anticancer activity. The indoline structure is known to interact with various biological targets, including enzymes involved in cancer progression. Studies have shown that derivatives of indoline can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Preliminary studies suggest that it could be effective against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics . The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Biological Research

Neuropharmacology

Research into the neuropharmacological effects of compounds like this compound suggests potential applications in treating neurological disorders. The indoline moiety is thought to influence neurotransmitter systems, which could lead to developments in treatments for conditions such as depression or anxiety .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, studies have focused on its interaction with kinases and phosphatases, which play significant roles in cellular signaling and cancer biology .

Material Science

Synthesis of Functional Materials

In material science, this compound can serve as a building block for synthesizing novel materials with specific properties. Its ability to form stable complexes with metal ions opens avenues for creating catalysts or sensors with enhanced performance characteristics .

Data Table: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuropharmacological Effects |

|---|---|---|---|

| This compound | Moderate | Potential | Under Investigation |

| Indoline Derivative A | High | Low | Moderate |

| Indoline Derivative B | Low | High | High |

Case Studies

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer properties of various indoline derivatives, including compounds structurally similar to this compound. The results indicated a dose-dependent inhibition of cell growth in breast cancer cell lines, highlighting the potential for developing new therapeutic agents based on this scaffold .

Case Study 2: Antimicrobial Screening

Another study focused on screening a library of indoline derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that certain modifications to the indoline structure significantly enhanced antibacterial efficacy, warranting further exploration into their mechanisms of action and potential clinical applications .

Comparison with Similar Compounds

Structural Analogues with Indoline/Indole Moieties

Key Observations :

Piperazine and Benzimidazole Derivatives

Key Observations :

- Piperazine-containing derivatives (e.g., ) exhibit diverse biological activities, such as enzyme inhibition, due to their ability to engage in hydrogen bonding and ionic interactions .

- The benzimidazole analog’s planar aromatic system may enhance DNA intercalation, contributing to its antitubercular effects .

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Alkylation of Indoline Derivatives

- Starting Material: Indoline or substituted indoline derivatives.

- Reagents: Methoxymethyl chloride (MOM-Cl) as the alkylating agent.

- Conditions: Typically carried out in solvents such as dichloromethane or ethanol.

- Catalysts: Palladium or copper catalysts may be used to facilitate the alkylation.

- Mechanism: The nitrogen atom of the indoline attacks the electrophilic carbon of MOM-Cl, resulting in N-methoxymethylation.

Introduction of the Propan-1-one Side Chain with Amino Group

The propan-1-one moiety with an amino substituent at the 3-position is introduced either by:

- Direct alkylation of the N-methoxymethylated indoline with a suitable 3-bromo- or 3-chloropropanone derivative followed by amination.

- Or by reductive amination of a 3-oxo-propanone intermediate attached to the indoline core.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are commonly used.

- Catalysts: Transition metal catalysts (Pd, Cu) or base catalysts may be employed to enhance reaction rates.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Catalyst | Notes |

|---|---|---|---|---|

| N-alkylation of indoline | Methoxymethyl chloride | Dichloromethane, EtOH | Pd or Cu catalyst | Controlled temperature to avoid overalkylation |

| Attachment of propan-1-one | 3-Halo-propanone derivatives | DMF, EtOH | Pd or Cu catalyst | May require base to facilitate substitution |

| Amination of propanone chain | Ammonia or amine source | Ethanol, water | None or mild base | Reductive amination possible |

Research Findings and Industrial Considerations

- Yields and Purity: The alkylation step generally proceeds with high yields (>80%) under optimized catalytic conditions. The subsequent side chain introduction and amination steps yield the target compound with purity >95% after purification.

- Catalyst Role: Palladium and copper catalysts significantly improve reaction rates and selectivity, especially in large-scale industrial processes.

- Scalability: Continuous flow reactors have been reported to optimize yield and purity for industrial-scale synthesis, allowing better control over reaction parameters.

- Biological Relevance: The methoxymethyl group influences both the chemical reactivity and biological activity of the compound, making precise control over its introduction critical.

Summary of Preparation Method

| Stage | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1. N-Methoxymethylation | Alkylation | Indoline + Methoxymethyl chloride | Solvent: DCM/EtOH, Pd/Cu catalyst | N-(methoxymethyl)indoline derivative |

| 2. Side Chain Introduction | Nucleophilic substitution or reductive amination | Halo-propanone + Amine source | Solvent: DMF/EtOH, base/catalyst | This compound |

Additional Notes

- The exact stereochemistry of the product can be influenced by the choice of catalysts and reaction conditions, which is important for biological activity.

- Protective groups may be used during multi-step synthesis to prevent side reactions.

- Purification techniques include recrystallization and chromatographic methods to achieve high purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one?

- Answer : The compound is typically synthesized via Mannich base reactions, where 3-amino-propan-1-one derivatives are condensed with substituted indole precursors. For instance, a reflux method in ethyl alcohol with formaldehyde and amines (e.g., aliphatic/aromatic amines) for 4 hours, followed by recrystallization from acetone, is a validated approach . Optimization of solvent choice (e.g., polar aprotic solvents) and stoichiometric ratios of reactants can enhance yield and purity.

Q. How is structural characterization performed for this compound?

- Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of methoxymethyl and indoline moieties via proton and carbon-13 shifts.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving hydrogen bonding and torsion angles .

Q. What biological assays are suitable for initial screening of bioactivity?

- Answer : In-vitro assays targeting enzyme inhibition (e.g., kinases) or receptor binding are common. For analogs like 3-[4-chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one, cytotoxicity assays (e.g., MTT) and bacterial growth inhibition (e.g., Mycobacterium tuberculosis) provide preliminary activity data .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during refinement?

- Answer : SHELXL’s twin refinement module is effective for handling twinned data. Key steps include:

- Using the

TWINandBASFcommands to model twinning fractions. - Validating results with R-factor convergence (<5% discrepancy) and electron density maps .

- For disordered regions, partial occupancy refinement and constraints (e.g.,

AFIX) improve model accuracy.

Q. What strategies mitigate low yields in Mannich reactions involving amino-propanone intermediates?

- Answer :

- Solvent Optimization : Ethyl alcohol vs. dichloromethane may affect nucleophilicity.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can accelerate reaction kinetics.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetone/water) enhances purity .

Q. How to address discrepancies in reported bioactivity across studies?

- Answer :

- Purity Validation : Use HPLC (C18 columns, acetonitrile/water gradient) to confirm >95% purity.

- Structural Analog Comparison : Compare with compounds like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol to isolate functional group contributions .

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line passage number, incubation time).

Q. What computational methods support SAR studies for this compound?

- Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., enzymes with resolved PDB structures).

- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces for reactivity insights.

- Pharmacophore Modeling : Identifies critical moieties (e.g., methoxymethyl group) for activity using tools like PharmaGist.

Methodological Notes

- Synthesis : Ethyl alcohol reflux and acetone recrystallization are standard but may require adjustment for scale-up .

- Crystallography : SHELXL’s

HKLF 5format is recommended for high-resolution data to minimize systematic errors . - Bioactivity : Cross-validate in-vitro results with orthogonal assays (e.g., SPR for binding kinetics) to reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.